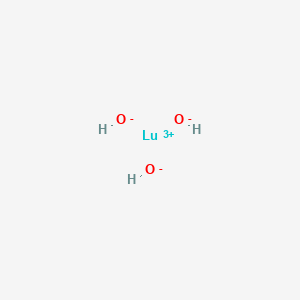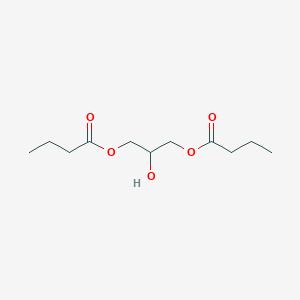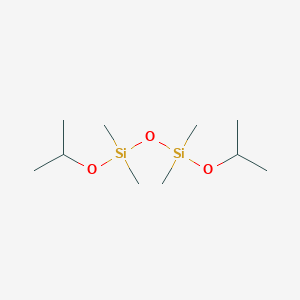
Lutetium trihydroxide
Vue d'ensemble
Description
Lutetium trihydroxide, with the chemical formula Lu(OH)₃, is an inorganic compound that belongs to the family of rare earth hydroxides. It is a white solid at room temperature and is known for its stability and unique chemical properties. Lutetium, being the last element in the lanthanide series, exhibits distinct characteristics that make its compounds, including this compound, valuable in various scientific and industrial applications .
Applications De Recherche Scientifique
Lutetium trihydroxide has several applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds.
Biology and Medicine: Lutetium-based compounds, including this compound, are used in radiopharmaceuticals for cancer treatment, particularly in targeted radiotherapy.
Industry: Utilized in the production of specialized ceramics, glass, and phosphors. .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The use of lutetium-based compounds is increasing in various fields. For instance, the use of the medical isotope lutetium-177 is increasing, but there are concerns that its worldwide availability may not be sufficient in the long term . Research advancements in lutetium radiopharmaceuticals include enhanced targeting mechanisms, combination therapies, personalized treatment protocols, and expanding indications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lutetium trihydroxide can be synthesized through the reaction of lutetium chloride (LuCl₃) with sodium hydroxide (NaOH). The reaction proceeds in multiple steps:
- LuCl₃ + 2 NaOH → Lu(OH)₂Cl + 2 NaCl
- Lu(OH)₂Cl + 0.5 NaOH → Lu(OH)₂.₅Cl₀.₅ + 0.5 NaCl
- Lu(OH)₂.₅Cl₀.₅ + 0.5 NaOH → Lu(OH)₃ + 0.5 NaCl
Industrial Production Methods: Industrial production of this compound typically involves the same chemical reaction but on a larger scale. The process requires precise control of reaction conditions, including temperature and pH, to ensure the purity and yield of the final product .
Types of Reactions:
Acid-Base Reactions: this compound reacts with acids to form lutetium salts and water. For example: Lu(OH)₃ + 3 H⁺ → Lu³⁺ + 3 H₂O
Thermal Decomposition: Upon heating, this compound decomposes to form lutetium oxide hydroxide (LuO(OH)) and further heating leads to the formation of lutetium oxide (Lu₂O₃).
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Heat: Controlled heating to specific temperatures for thermal decomposition
Major Products:
Lutetium Salts: Formed from reactions with acids
Lutetium Oxide Hydroxide and Lutetium Oxide: Formed from thermal decomposition.
Comparaison Avec Des Composés Similaires
- Scandium(III) hydroxide (Sc(OH)₃)
- Yttrium(III) hydroxide (Y(OH)₃)
Comparison: Lutetium trihydroxide is unique due to its position as the heaviest lanthanide, which imparts distinct chemical properties such as higher density and stability. Compared to scandium and yttrium hydroxides, this compound exhibits different reactivity patterns and is more suitable for specific high-temperature and catalytic applications .
Propriétés
IUPAC Name |
lutetium(3+);trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Lu.3H2O/h;3*1H2/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVDHJQBGNVGEB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LuO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.989 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16469-21-9 | |
| Record name | Lutetium hydroxide (Lu(OH)3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lutetium trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the refined structure of cubic Lutetium trihydroxide?
A1: Understanding the precise arrangement of atoms within a material like this compound is crucial for predicting and explaining its physical and chemical properties. [, ] For example, knowing the bond lengths and angles within the crystal structure can offer insights into its stability, solubility, and even potential applications as a catalyst. [, ] The refined structure provides a fundamental basis for further research and development involving this compound.
Q2: How can the information from these structural studies be applied in a broader research context?
A2: The structural data obtained from these studies can serve as a starting point for computational chemists. [, ] Using this information, researchers can perform simulations and calculations to predict various properties of this compound, such as its electronic structure, surface reactivity, and interaction with other molecules. This in silico approach can guide further experimental investigations, potentially leading to the discovery of novel applications for this compound in areas like materials science or catalysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-](/img/structure/B106140.png)







![methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate](/img/structure/B106164.png)



![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)

